4-Bromo-3-yodoindol-1-carboxilato de terc-butilo

Descripción general

Descripción

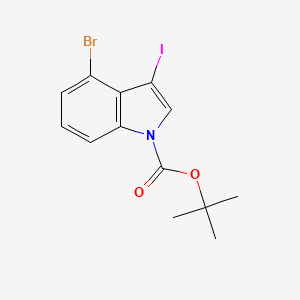

“4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H13BrINO2 . It has a molecular weight of 422.06 and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is represented by the formula C13H13BrINO2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), iodine (I), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis

“4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is a solid at room temperature . It has a predicted boiling point of 434.0-48.0° C at 760 mmHg and a predicted density of 1.8±0.1 g/cm3 .Mecanismo De Acción

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3 .

Result of Action

Given its use in proteomics research , it may be involved in modulating protein function or expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester in lab experiments is its ability to selectively inhibit certain enzymes such as protein kinases. This makes it a useful tool for the study of cellular signaling pathways involved in the regulation of cell growth and division. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further research could be done to explore the antibacterial and antifungal properties of this compound, which could lead to the development of new antibiotics. Finally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.

Aplicaciones Científicas De Investigación

Papel en la Síntesis de Alcaloides

Los derivados del indol son unidades frecuentes presentes en ciertos alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Son producidos por una gran variedad de organismos, incluidas bacterias, hongos, plantas y animales, y forman parte del grupo de productos naturales (también llamados metabolitos secundarios).

Compuestos Biológicamente Activos

La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años . Los indoles, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales .

Actividad Anticancerígena

Los derivados del indol han mostrado potencial en el tratamiento del cáncer. Pueden interactuar con las células cancerosas e inhibir su crecimiento o inducir la apoptosis (muerte celular programada), que es un mecanismo crucial en el tratamiento del cáncer .

Actividad Antimicrobiana

Los derivados del indol también exhiben actividad antimicrobiana, lo que los hace útiles en el tratamiento de diversas infecciones bacterianas y fúngicas .

Actividad Antiinflamatoria

Se ha descubierto que los derivados del indol poseen propiedades antiinflamatorias, que pueden ser beneficiosas en el tratamiento de enfermedades como la artritis y otras afecciones inflamatorias .

Actividad Antioxidante

Los derivados del indol pueden actuar como antioxidantes, ayudando a proteger las células del cuerpo del daño causado por los radicales libres .

Actividad Antidiabética

Algunos derivados del indol han mostrado potencial en el tratamiento de la diabetes, una enfermedad crónica caracterizada por niveles altos de azúcar en la sangre .

Actividad Antimalárica

Los derivados del indol se han utilizado en el desarrollo de fármacos antimaláricos, contribuyendo a la lucha contra la malaria, una enfermedad mortal causada por parásitos que se transmiten a las personas a través de las picaduras de mosquitos infectados .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Propiedades

IUPAC Name |

tert-butyl 4-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAIEGIFOBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654338 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406170-09-0 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)